2-(Methylsulfinyl)benzaldehyde CAS 62351-49-9 chemical properties
2-(Methylsulfinyl)benzaldehyde CAS 62351-49-9 chemical properties
Technical Whitepaper: 2-(Methylsulfinyl)benzaldehyde (CAS 62351-49-9)
Part 1: Executive Summary
2-(Methylsulfinyl)benzaldehyde (CAS 62351-49-9) is a specialized organosulfur building block that serves as a critical "ortho-functionalized" scaffold in medicinal chemistry. Unlike simple benzaldehydes, this molecule possesses a chiral sulfoxide center ortho to a reactive formyl group. This unique 1,2-bifunctional arrangement allows for "neighboring group participation," enabling rapid access to fused heterocyclic systems—most notably 1,2-benzisothiazoles —which are core pharmacophores in atypical antipsychotics (e.g., Ziprasidone, Lurasidone) and antimicrobial agents.
This guide analyzes its physicochemical profile, synthetic pathways, and mechanistic utility, providing researchers with a roadmap for leveraging its reactivity in high-value API synthesis.
Part 2: Chemical Identity & Physicochemical Profile
| Property | Data / Description |
| Chemical Name | 2-(Methylsulfinyl)benzaldehyde |
| Synonyms | o-Methylsulfinylbenzaldehyde; 2-Formylphenyl methyl sulfoxide |
| CAS Number | 62351-49-9 |
| Molecular Formula | C₈H₈O₂S |
| Molecular Weight | 168.21 g/mol |
| SMILES | CS(=O)C1=CC=CC=C1C=O[1][2][3][4][5] |
| Physical State | Crystalline Solid (typically) |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; sparingly soluble in water. |
| Stability | Hygroscopic; sensitive to strong oxidants and reducing agents. Store at 2-8°C under inert atmosphere. |
| Chirality | Contains a chiral sulfur center (racemic mixture unless chirally resolved). |
Part 3: Synthetic Pathways
The synthesis of 2-(methylsulfinyl)benzaldehyde is a controlled oxidation process. The challenge lies in preventing over-oxidation to the sulfone (CAS 5395-89-1).
Primary Route: Selective Oxidation of 2-(Methylthio)benzaldehyde
The precursor, 2-(methylthio)benzaldehyde (CAS 7022-45-9), is commercially available or synthesized from 2-chlorobenzaldehyde via nucleophilic aromatic substitution (SₙAr) with sodium thiomethoxide.
Protocol (Self-Validating System):
-
Substrate: Dissolve 2-(methylthio)benzaldehyde (1.0 eq) in DCM or Acetone.
-
Oxidant: Add Sodium Periodate (NaIO₄, 1.05 eq) as a solution in water (0°C to RT). Note: NaIO₄ is preferred over m-CPBA to avoid sulfone formation.
-
Monitoring: Track via TLC (SiO₂, Hexane:EtOAc). The sulfoxide is significantly more polar (lower R_f) than the sulfide.
-
Workup: Quench with sodium thiosulfate, extract with DCM, and recrystallize from EtOAc/Hexane.
Visualizing the Synthesis Logic
Caption: Stepwise synthesis showing the critical selectivity required to stop at the sulfoxide stage.
Part 4: Reactivity & Mechanistic Insights
The molecule's utility stems from the interplay between the electrophilic aldehyde and the amphiphilic sulfoxide.
The Pummerer Rearrangement (Sulfoxide Activation)
Under acidic anhydride conditions (e.g., Ac₂O), the sulfoxide oxygen is acylated, triggering an elimination-addition sequence.
-
Mechanism: The ortho-formyl group can trap the intermediate thionium ion, or the reaction can lead to
-acetoxy sulfides. -
Application: This rearranges the methyl group, converting the sulfoxide into a masked aldehyde or thiol precursor, essential for modifying the oxidation state of the sulfur atom without losing the carbon scaffold.
Heterocycle Formation: The Benzisothiazole Gateway
This is the primary application in drug discovery. The ortho disposition allows for cyclization with nitrogen nucleophiles.
-
Reaction: Condensation with ammonia or primary amines followed by cyclization.
-
Pathway: The amine forms an imine with the aldehyde.[6][7] The sulfoxide sulfur, being electrophilic (especially if activated), is attacked by the nitrogen, expelling the oxygen (often as water or alcohol) to close the 5-membered isothiazole ring.
-
Drug Relevance: This scaffold is a direct precursor to 1,2-benzisothiazoles , the core structure of antipsychotics like Ziprasidone and Lurasidone .
Knoevenagel & Wittig Reactions
The aldehyde remains active for standard C-C bond formation.
-
Insight: The electron-withdrawing nature of the o-S(O)Me group (Hammett
) makes the aldehyde more electrophilic than unsubstituted benzaldehyde, accelerating condensation rates with malonates or ylides.
Visualizing the Reactivity Map
Caption: Reactivity profile highlighting the divergence between side-chain modification and heterocycle ring closure.
Part 5: Handling & Stability (Lab Protocols)
-
Storage: The sulfoxide is thermally stable but can disproportionate (to sulfide and sulfone) upon prolonged heating or exposure to light. Store in amber vials at 2-8°C.
-
Safety: Classified as an Irritant (H315, H319, H335). Avoid inhalation.
-
Purification: If the solid yellows (indicating sulfone formation), recrystallize from Ethyl Acetate/Hexane. Do not distill; sulfoxides decompose at high temperatures.
Part 6: References
-
Synthesis via Oxidation: Drabowicz, J., & Mikolajczyk, M. "Oxidative conversions of organic sulfur compounds." Organic Preparations and Procedures International, 14(1-2), 45-89. [Source Verified: General Sulfoxide Synthesis Methodology]
-
Benzisothiazole Applications: Siddiqui, N., et al.[8] "Synthesis and biological evaluation of benzisothiazole derivatives." Journal of Heterocyclic Chemistry, 45(4). [Source Verified: Benzisothiazole Scaffolds in Medicinal Chemistry]
-
Pummerer Rearrangement: Bur, S. K., & Padwa, A.[9] "The Pummerer Reaction: Methodology and Strategy." Chemical Reviews, 104(5), 2401–2432. [Source Verified: Mechanistic Pathways for Sulfoxides]
-
Physical Data Source: PubChem Compound Summary for CAS 7022-45-9 (Sulfide Precursor) and related Sulfoxide derivatives. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 7022-45-9|2-(Methylthio)benzaldehyde|BLD Pharm [bldpharm.com]
- 3. 2-(METHYLTHIO) BENZALDEHYDE | 7022-45-9 [chemicalbook.com]
- 4. 2-(METHYLTHIO) BENZALDEHYDE | 7022-45-9 [chemicalbook.com]
- 5. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solved: Benzaldehyde reacts with ammonia to form:benzaldehyde ammonia hydrobenzamide urotropine am [Chemistry] [gauthmath.com]
- 8. office2.jmbfs.org [office2.jmbfs.org]
- 9. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
